5-Hex-1-ynylnicotinic acid can be sourced from various chemical suppliers, such as Thermo Scientific, which offers it in high purity (97%) for research and industrial purposes . It is classified as a small organic molecule with the molecular formula , an average mass of approximately 203.241 g/mol, and a net charge of zero .
The synthesis of 5-Hex-1-ynylnicotinic acid typically involves multiple steps, including the functionalization of nicotinic acid derivatives. A common synthetic route may include:
The exact reaction conditions (temperature, time, and concentration) can vary based on the specific synthetic pathway chosen.
The molecular structure of 5-Hex-1-ynylnicotinic acid features a pyridine ring with a carboxylic acid group and a hexynyl substituent. The structural formula can be represented as follows:
Key structural characteristics include:
5-Hex-1-ynylnicotinic acid can undergo various chemical reactions, including:
These reactions are typically facilitated by common reagents such as lithium aluminum hydride for reductions or potassium permanganate for oxidations.
The mechanism of action for 5-Hex-1-ynylnicotinic acid primarily revolves around its interactions with biological targets, particularly in cell signaling pathways. It is believed to modulate receptor activities associated with nicotinic acetylcholine receptors, which play crucial roles in neurotransmission and cellular signaling.
The binding of this compound to these receptors may lead to alterations in ion channel activity, influencing downstream signaling cascades that affect various physiological processes.
5-Hex-1-ynylnicotinic acid exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in different environments and applications.
5-Hex-1-ynylnicotinic acid has several applications across various scientific fields:
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. These pentameric receptors, composed of combinations of α (α1–α10) and β (β1–β4) subunits, regulate synaptic neurotransmission and modulate the release of dopamine, glutamate, GABA, and serotonin. The α4β2 subtype predominates in the brain and is critically implicated in cognitive function, reward pathways, and mood regulation. Dysregulation of α4β2-nAChRs is linked to pathological states, including depression, nicotine dependence, Alzheimer’s disease, and Parkinson’s disease. Notably, epidemiological studies reveal a high comorbidity between tobacco use and depression, suggesting shared neurobiological mechanisms mediated by nAChRs. Preclinical evidence confirms that nicotine administration exerts antidepressant-like effects, highlighting α4β2-nAChRs as therapeutic targets for mood disorders [1].
Non-selective nAChR agonists like nicotine exhibit limited clinical utility due to adverse effects (e.g., cardiovascular toxicity, desensitization, and dependence liability). These drawbacks stem from activity across multiple receptor subtypes (e.g., neuromuscular α1-nAChRs and ganglionic α3β4-nAChRs). Consequently, achieving subtype selectivity—particularly for α4β2 over α3β4 or α7 nAChRs—is a central challenge in medicinal chemistry. Selective ligands minimize off-target effects while enabling precise modulation of disease-relevant pathways. Structural differences in the orthosteric binding sites among subtypes offer opportunities for rational design. For example, the α4β2 subtype possesses a unique "accessory binding site" that can accommodate bulkier ligands compared to α3β4. Recent efforts focus on partial agonists that desensitize α4β2-nAChRs with high potency, thereby mimicking nicotine’s net inhibitory effect on neurotransmission—a mechanism relevant to both smoking cessation and depression management [1] [8].
5-Hex-1-ynylnicotinic acid (AMOP-H-OH, 7) exemplifies the evolution of functionally selective α4β2 ligands. It belongs to the 3-pyridyl ether class derived from A-85380, a high-affinity nAChR agonist. Key structural features include:
Table 1: Binding Affinity and Functional Activity of AMOP-H-OH at Human nAChR Subtypes
nAChR Subtype | EC₅₀ (nM) | Peak Efficacy (% vs. Nicotine) | Selectivity Ratio (vs. α3β4) |
---|---|---|---|
α4β2 | 5.8 | 55% | >500 |
α4β4 | >1,000 | <10% | N/A |
α3β4* | >1,000 | <10% | Reference |
α1* | >1,000 | <5% | >500 |
Data derived from 86Rb+ efflux assays in SH-EP1 cell lines expressing human nAChRs [1].
Pharmacologically, AMOP-H-OH acts as a partial agonist with exceptional potency (EC₅₀ = 5.8 nM) and selectivity for α4β2-nAChRs. Its efficacy plateaus at 55% of nicotine’s maximum response, indicating selective activation of high-sensitivity (α4)₃(β2)₂ receptor stoichiometry. Prolonged exposure inhibits subsequent responses to full agonists via desensitization or functional antagonism—effects not attributable to cytotoxicity. Crucially, AMOP-H-OH demonstrates profound antidepressant-like effects in the murine forced swim test, a behavioral correlate of clinical antidepressant activity. This positions it as a prototype for "silent desensitizers" that inactivate α4β2-nAChRs without inducing significant ion flux, thereby circumventing receptor overstimulation [1].
Table 2: Key Structural Analogs of 5-Hex-1-ynylnicotinic Acid and Their Activities
Compound | R Group | EC₅₀ (α4β2, nM) | Peak Efficacy (α4β2) | Notes |
---|---|---|---|---|
AMOP-H-OH (7) | –CH₂CH₂CH₂CH₂CH₂OH | 5.8 | 55% | Parent compound |
16 | –SCOCH₃ | 9.8 | 52% | Thioacetate analog |
13 | –SC₆H₅ | 30–100 | 25–46% | Thiobenzoate derivative |
18 | –SCOCH₂CH₃ | 30–100 | 25–46% | Ethyl thioester |
10 | –SCOCH₃ (shorter) | >100 | <25% | Reduced chain length |
Synthetic modifications focus on the terminal hydroxyl group (e.g., thioesters) to modulate lipophilicity and binding kinetics [1].
Structurally, 5-hex-1-ynylnicotinic acid bridges the A-85380 pharmacophore and azetidine-containing ligands. Its hybrid design exploits the high affinity of 3-pyridyl ethers while incorporating conformational constraints to enhance subtype discrimination. Unlike rigid bicyclic scaffolds (e.g., epibatidine), the flexible hexynyl linker allows optimal orientation within the accessory binding site of α4β2-nAChRs. This is evidenced by its distinct binding mode compared to full agonists like nicotine, suggesting interactions with non-canonical residues. The compound’s physicochemical profile favors CNS penetration, enabling in vivo antidepressant efficacy without peripheral side effects mediated by non-neuronal nAChRs [1] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: